molecular formula C10H17BN2O2 B11898432 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole

Cat. No.: B11898432
M. Wt: 208.07 g/mol
InChI Key: IQSWGMJRSRYVPU-UHFFFAOYSA-N
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Description

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole is a boronic ester derivative that has gained attention in various fields of scientific research. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole typically involves the reaction of 4-methyl-1H-imidazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups, facilitating the formation of boronate esters. These interactions are crucial in its role as a catalyst and in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine
  • 4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Imidazole stands out due to its imidazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry.

Properties

Molecular Formula

C10H17BN2O2

Molecular Weight

208.07 g/mol

IUPAC Name

4-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole

InChI

InChI=1S/C10H17BN2O2/c1-8-6-13(7-12-8)11-14-9(2,3)10(4,5)15-11/h6-7H,1-5H3

InChI Key

IQSWGMJRSRYVPU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)N2C=C(N=C2)C

Origin of Product

United States

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